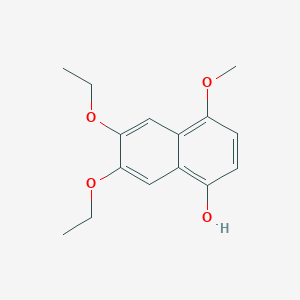
6,7-Diethoxy-4-methoxynaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diethoxy-4-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C14H18O4 It is a derivative of naphthalene, characterized by the presence of methoxy and ethoxy groups on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-4-methoxynaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Methoxylation: Introduction of a methoxy group at the 4-position of the naphthalene ring.
Ethoxylation: Subsequent introduction of ethoxy groups at the 6 and 7 positions.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the substitution reactions. For example, methoxylation can be achieved using methanol in the presence of a strong acid catalyst, while ethoxylation may require ethyl alcohol and a base catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Diethoxy-4-methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Aplicaciones Científicas De Investigación
6,7-Diethoxy-4-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Diethoxy-4-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxynaphthalen-1-ol: A related compound with a methoxy group at the 6-position.
7-Methoxynaphthalen-1-ol: Similar structure but with the methoxy group at the 7-position.
4,4’-Diethoxy-[2,2’]-binaphthalenyl-1,1’-diol: A dimeric compound with ethoxy groups.
Uniqueness
6,7-Diethoxy-4-methoxynaphthalen-1-ol is unique due to the specific positioning of its methoxy and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Propiedades
Número CAS |
73661-14-0 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
6,7-diethoxy-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C15H18O4/c1-4-18-14-8-10-11(9-15(14)19-5-2)13(17-3)7-6-12(10)16/h6-9,16H,4-5H2,1-3H3 |
Clave InChI |
DKPOOCNIQVNUTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=CC(=C2C=C1OCC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


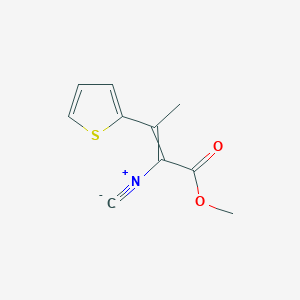

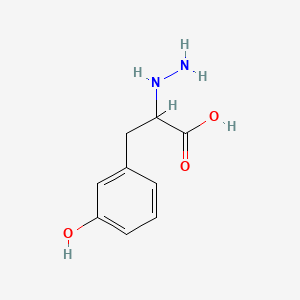

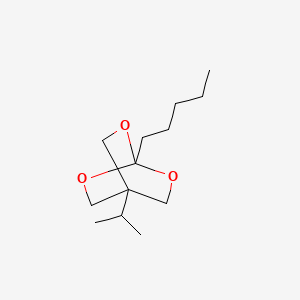

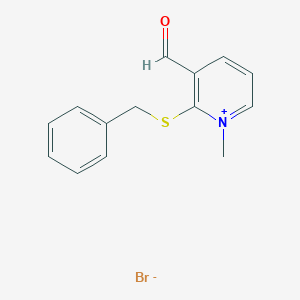

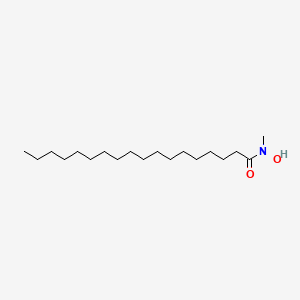
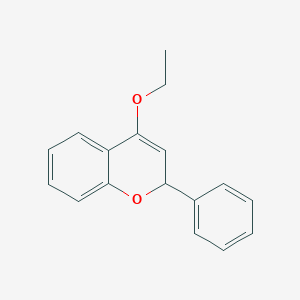
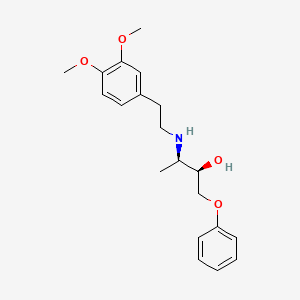
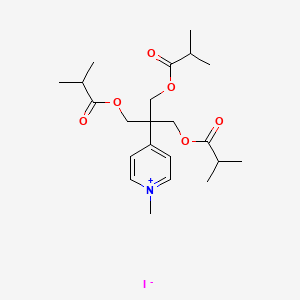
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

